5-Chloropyrimidine-4,6-diamine

Description

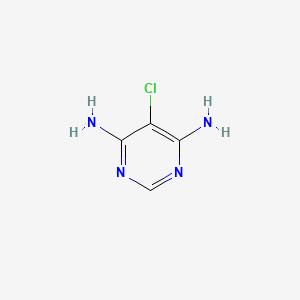

5-Chloropyrimidine-4,6-diamine (CAS: 1699238-34-0) is a pyrimidine derivative with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol. It features amino groups at positions 4 and 6 and a chlorine substituent at position 5 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for developing corticotropin-releasing factor (CRF) antagonists . Its reactivity stems from the electron-withdrawing chlorine atom and nucleophilic amino groups, enabling sequential substitution reactions under controlled conditions.

Properties

IUPAC Name |

5-chloropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCOSJATJIKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-4,6-diamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia or amines under controlled conditions to introduce the amino groups at the 4 and 6 positions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), ethanol, and spinel chromite catalysts (e.g., CoCr2O4) at 50°C.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Ammonia or primary amines in the presence of palladium catalysts (Pd/C) under an inert atmosphere.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Various reduced derivatives of pyrimidine.

Substitution: Amino-substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Antiviral Agents : The compound is utilized in developing antiviral drugs, enhancing their efficacy by serving as a building block for more complex molecules .

- Anticancer Drugs : It plays a role in synthesizing various anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound can target dihydrofolate reductase, leading to antiproliferative effects in cancer cells.

Agricultural Chemicals

In the agricultural sector, this compound is employed in formulating agrochemicals:

- Herbicides and Fungicides : The compound contributes to developing effective herbicides and fungicides that improve crop protection and yield. Its chemical properties allow it to interact with biological systems in plants, enhancing their resistance to pests and diseases .

Biochemical Research

This compound has significant implications in biochemical studies:

- Nucleic Acid Chemistry : Researchers utilize this compound to explore interactions between DNA and RNA. Its structural characteristics facilitate studies on genetic material's behavior under various conditions, crucial for genetic research .

- Biological Activity : Studies are ongoing to assess its antimicrobial properties, which could lead to new treatments for infections.

Material Science

This compound is also explored in material science:

- Novel Materials Development : The compound's unique chemical properties make it suitable for creating advanced materials such as polymers and coatings. These materials may exhibit enhanced performance characteristics due to the incorporation of this compound into their structure .

Diagnostic Applications

The compound finds utility in medical diagnostics:

- Imaging Techniques : It is involved in synthesizing diagnostic agents that improve the accuracy of disease detection through imaging methods. This application is vital for early diagnosis and treatment planning in various medical conditions .

Pharmaceutical Case Study

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents derived from this compound. The derivatives demonstrated significant inhibitory activity against cancer cell lines, showcasing the compound's potential as a therapeutic agent.

Agricultural Case Study

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited improved efficacy against common crop diseases compared to traditional agrochemicals. This study emphasized the compound's role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Isomer: 2-Chloro-4,5-pyrimidinediamine

Molecular Formula: C₄H₅ClN₄ Molecular Weight: 144.56 g/mol CAS: NSC 45754 Substituents: Chlorine at position 2, amino groups at positions 4 and 5.

- Key Differences: The chlorine and amino groups occupy different positions, leading to distinct electronic and steric effects. The 2-chloro substituent may hinder nucleophilic substitution at position 2 compared to the 5-chloro isomer, altering reaction pathways . Applications: Used in pharmaceutical intermediates but with different regioselectivity in reactions compared to 5-Chloropyrimidine-4,6-diamine.

Dichlorinated Analog: 4,6-Dichloro-2-pyrimidinamine

Molecular Formula: C₄H₃Cl₂N₃ Molecular Weight: 163.98 g/mol CAS: 56-05-3 Substituents: Chlorine at positions 4 and 6, amino group at position 2.

- Key Differences: Higher chlorine content increases electrophilicity, making it more reactive toward nucleophilic substitution than this compound. Synthetic Utility: Acts as a precursor for unsymmetrical diaminopyrimidines via stepwise amination under mild and vigorous conditions (e.g., Clark and Yanagibashi’s method) . Lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to diamino derivatives.

Functionalized Derivatives: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Molecular Formula: C₅H₂Cl₂N₄ Molecular Weight: 201.00 g/mol CAS: 1277179-33-5 Substituents: Chlorine at positions 4 and 6, amino at position 2, and cyano at position 5.

- Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing reactivity toward aromatic electrophilic substitution. Applications: Primarily used in agrochemical synthesis, diverging from the pharmaceutical focus of this compound .

Data Table: Comparative Properties of Selected Pyrimidine Derivatives

Research Findings and Application Contexts

- Synthetic Flexibility: this compound’s amino groups allow sequential functionalization, akin to methods described by Clark and Yanagibashi for unsymmetrical diaminopyrimidines . However, dichlorinated analogs (e.g., 4,6-Dichloro-2-pyrimidinamine) require harsher conditions for displacement of the second chloride.

- Electronic Effects : The 5-chloro substituent in this compound deactivates the ring toward electrophilic substitution but enhances stability in basic conditions compared to nitrile- or ethyl-substituted derivatives .

- Material Science Relevance : While triazine-based compounds (e.g., DACT-II) leverage substituents for high electroluminescent quantum efficiency, pyrimidine derivatives like this compound are tailored for biological activity due to their hydrogen-bonding capacity .

Biological Activity

5-Chloropyrimidine-4,6-diamine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and amino groups. Its unique structure allows for various interactions with biological macromolecules, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions that lead to the inhibition or modulation of enzymatic activities. For instance, it has been investigated as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study assessing various pyrimidine derivatives, this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of many standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Staphylococcus aureus | 12.0 |

| Pseudomonas aeruginosa | 15.0 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. For example, in studies involving breast cancer cell lines such as MDA-MB-231, the compound demonstrated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.95 |

| T-47D | 3.10 |

| MDA-MB-468 | 3.25 |

Case Study 1: Enzyme Inhibition

In a recent study investigating the enzyme inhibition properties of pyrimidine derivatives, this compound was shown to effectively inhibit DHFR with an IC50 value of approximately 290 nM. This inhibition was linked to the compound's ability to bind at the active site of the enzyme, preventing substrate access .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates of bacteria. The results indicated that this compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cell lines, suggesting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.